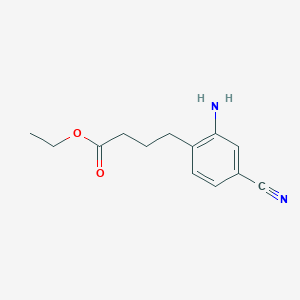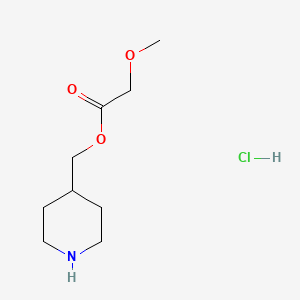
3-(3-Methyl-4-nitrophenoxy)azetidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental and Health Impact Studies
Research has examined the environmental and health impacts of compounds structurally related to 3-(3-Methyl-4-nitrophenoxy)azetidine. For instance, 3-Methyl-4-nitrophenol, a metabolite of certain pesticides, has been investigated for its mutagenic effects on somatic cells in mice, highlighting the compound's potential risk factors in environmental and health contexts (Nehéz, Huszta, Mazzag, & Berencsi, 1985). Further, the anti-androgenic activity of 3-Methyl-4-nitrophenol in diesel exhaust particles has been documented, indicating its role as an endocrine-disrupting chemical and its broader implications in health and environmental safety (Li et al., 2006).
Pharmaceutical and Therapeutic Investigations
The pharmacological profile of azetidine derivatives, including compounds similar to 3-(3-Methyl-4-nitrophenoxy)azetidine, has been explored, notably for their potential antidepressant activity. Studies have demonstrated that certain tricyclic derivatives of azetidine exhibit promising therapeutic effects, comparable to standard treatments in specific experimental models (Melloni, della Torre, Meroni, Ambrosini, & Rossi, 1979). Additionally, the neuroprotective properties of related azetidine derivatives have been assessed, especially in the context of neurodegenerative diseases like Alzheimer's, indicating the compound's potential utility in treating conditions associated with oxidative stress (Kawasaki et al., 2008).
Toxicological Assessments
Studies have also focused on the toxicological effects of related nitrophenol compounds on reproductive health. For example, the impact of 3-Methyl-4-nitrophenol on ovarian and testicular cell proliferation, apoptosis, and oocyte maturation in mice has been investigated, shedding light on the compound's reproductive toxicities and potential risks (Han et al., 2018).
Metabolism and Pharmacokinetics
In the realm of drug development, understanding the metabolism and pharmacokinetics of compounds structurally similar to 3-(3-Methyl-4-nitrophenoxy)azetidine is crucial. Research on selective androgen receptor modulators, which share functional groups with 3-(3-Methyl-4-nitrophenoxy)azetidine, has provided insights into the systemic pharmacokinetics, elimination, and oral bioavailability of these compounds, guiding their potential therapeutic applications (Kearbey, Wu, Gao, Miller, & Dalton, 2004).
Orientations Futures
Azetidines, including 3-(3-Methyl-4-nitrophenoxy)azetidine, represent an important class of compounds in organic synthesis and medicinal chemistry. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on further developing synthetic strategies towards functionalized azetidines and exploring their versatility as heterocyclic synthons .
Propriétés
IUPAC Name |
3-(3-methyl-4-nitrophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-8(15-9-5-11-6-9)2-3-10(7)12(13)14/h2-4,9,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVRIDRDZQHWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CNC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-4-nitrophenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441041.png)
![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)

![4-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441047.png)






![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
